molecular formula C12H22N4O2S B110132 N-(2-AMINOETHYL)-BIOTINAMIDE CAS No. 1231488-78-0

N-(2-AMINOETHYL)-BIOTINAMIDE

Cat. No.: B110132
CAS No.: 1231488-78-0
M. Wt: 286.4 g/mol
InChI Key: BNCJEZWKLUBUBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .

Mode of Action

Biotin-EA interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .

Biochemical Pathways

Biotin-EA, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .

Pharmacokinetics

The pharmacokinetics of Biotin-EA are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .

Result of Action

The action of Biotin-EA results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .

Action Environment

The action of Biotin-EA is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AMINOETHYL)-BIOTINAMIDE typically involves the reaction of biotin with ethylenediamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with ethylenediamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-AMINOETHYL)-BIOTINAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Biochemical Assays

N-(2-Aminoethyl)-biotinamide is widely utilized in enzyme-linked immunosorbent assays (ELISAs) and Western blotting due to its high affinity for avidin. This property allows for the precise detection and quantification of proteins, peptides, and other biomolecules in complex samples.

Protein Labeling

The compound serves as a reagent for biotinylation, enabling researchers to label proteins and peptides effectively. This labeling facilitates the study of protein-protein interactions, which is crucial for understanding cellular processes and signaling pathways.

Neuroscience Research

In neuroscience, this compound is employed for intracellular labeling of neurons, allowing researchers to visualize neural architecture and connectivity. Studies have demonstrated its effectiveness in tracing neuronal pathways and identifying synaptic connections, which are vital for understanding brain function and neurodegenerative diseases.

Diagnostic Applications

The compound is utilized in developing diagnostic assays that detect specific biomarkers through biotin-streptavidin interactions. This application showcases its potential in clinical diagnostics, particularly for diseases where early detection is crucial.

Biosensor Development

This compound is also applied in creating biosensors that require specific binding interactions for analyte detection. Its unique properties enhance the sensitivity and specificity of these sensors, making them valuable tools in analytical chemistry.

Case Study 1: Protein Interaction Studies

A study utilized this compound to label extracellular thiol groups on proteins, enhancing the understanding of protein interactions in cellular environments. The results indicated that this compound effectively facilitated the visualization of protein complexes involved in various biological processes.

Case Study 2: Neuronal Tracing

In a comparative study on neuronal tracing techniques, this compound was shown to label neurons effectively while maintaining low toxicity levels. Researchers found that it provided clear visualization of neuronal pathways over extended periods compared to other labeling agents.

Case Study 3: Diagnostic Applications

Research demonstrated the use of this compound in developing assays for detecting biomarkers associated with Alzheimer's disease. The findings highlighted its role in enhancing assay sensitivity through biotin-streptavidin interactions.

Research Findings

Recent studies have underscored the compound's versatility:

  • High Affinity Binding : The affinity constant (K_d) of this compound is significantly lower than that of traditional biotin derivatives, indicating stronger binding capabilities.
  • Functionalization Potential : The unique structure allows further chemical modifications tailored for specific experimental needs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethylenediamine moiety, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong and specific binding interactions .

Biological Activity

N-(2-Aminoethyl)biotinamide, also known as biotinamide, is a biotin-containing compound that has garnered attention for its diverse biological activities, particularly in neuroscience and antimicrobial applications. This article explores the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

N-(2-Aminoethyl)biotinamide has the following chemical formula:

  • Molecular Formula : C₁₂H₂₂N₄O₂S
  • Molecular Weight : 286 g/mol

The compound is characterized by its aminoethyl side chain, which enhances its reactivity while maintaining the essential properties of biotin. This unique structure allows it to participate in various biochemical processes.

Antimicrobial Activity

N-(2-Aminoethyl)biotinamide exhibits antimicrobial properties by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the ribosome, effectively blocking the synthesis of proteins necessary for bacterial growth . This mechanism positions it as a potential candidate for developing new antimicrobial agents.

Neuronal Tracing

In neuroscience research, N-(2-Aminoethyl)biotinamide is utilized for intracellular labeling and neuronal tracing. It allows researchers to track neuronal pathways and understand neural connections better. Studies have shown that it can be used effectively in tracing experiments with survival times of up to two days, although labeling intensity diminishes over longer durations .

Case Studies

  • Neuronal Tracing Studies : A comparative study highlighted the effectiveness of N-(2-Aminoethyl)biotinamide against biocytin in neuronal tracing experiments. The study found that both compounds were useful for short-term tracing; however, N-(2-Aminoethyl)biotinamide provided weaker labeling over extended periods .
  • Electrophysiological Applications : Research demonstrated that electrodes filled with N-(2-Aminoethyl)biotinamide exhibited favorable properties for electrophysiological studies. The compound could be dissolved in high concentrations without precipitation, making it suitable for use in various experimental setups .

Data Table: Comparative Analysis of Biotin Compounds

PropertyN-(2-Aminoethyl)biotinamideBiocytin
Molecular Weight286 g/mol372 g/mol
Electrophoresis BehaviorSelectively ejected with positive currentEjected with both currents
SolubilityStable in 1-4% solutionsPrecipitates in some solutions
Neuronal Tracing EffectivenessShort-term (up to 2 days)Short-term (up to 2 days), weaker long-term

Applications in Biological Research

N-(2-Aminoethyl)biotinamide's unique properties make it valuable in various research applications:

  • Fluorescent Probes : The compound can act as a fluorescent probe for detection in homogeneous assays, allowing for sensitive detection methods in biochemical assays .
  • Chemical Chaperone : It can function as a chemical chaperone, assisting in protein folding and stability during experimental procedures .
  • Polymerization Inhibition : The compound has been shown to inhibit the polymerization of synthetic polymers like N-isopropylacrylamide, showcasing its versatility beyond biological applications .

Properties

IUPAC Name

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJEZWKLUBUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-AMINOETHYL)-BIOTINAMIDE
N-(2-AMINOETHYL)-BIOTINAMIDE
N-(2-AMINOETHYL)-BIOTINAMIDE
N-(2-AMINOETHYL)-BIOTINAMIDE
N-(2-AMINOETHYL)-BIOTINAMIDE
N-(2-AMINOETHYL)-BIOTINAMIDE
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Q & A

Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?

A1: Biotin-EA is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with Biotin-EA followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.

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